molecular formula C30H46N2O3 B1587515 4,4'-Dinonyloxyazoxybenzene CAS No. 25729-13-9

4,4'-Dinonyloxyazoxybenzene

Cat. No.: B1587515
CAS No.: 25729-13-9
M. Wt: 482.7 g/mol
InChI Key: KJMHEFPNHRGGGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dinonyloxyazoxybenzene typically involves the reaction of 4-nonoxyphenylhydrazine with 4-nonoxyphenyl nitroso compound under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction mixture is then cooled, and the product is crystallized out .

Industrial Production Methods

In industrial settings, the production of 4,4’-Dinonyloxyazoxybenzene involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dinonyloxyazoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Dinonyloxyazoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dinonyloxyazoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dioctyloxyazoxybenzene
  • 4,4’-Didecyloxyazoxybenzene
  • 4,4’-Dodecyloxyazoxybenzene

Uniqueness

4,4’-Dinonyloxyazoxybenzene is unique due to its specific alkyl chain length, which influences its solubility, melting point, and reactivity. Compared to similar compounds with shorter or longer alkyl chains, it may exhibit different physical and chemical properties, making it suitable for specific applications in liquid crystal materials and dyes .

Properties

IUPAC Name

(4-nonoxyphenyl)-(4-nonoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46N2O3/c1-3-5-7-9-11-13-15-25-34-29-21-17-27(18-22-29)31-32(33)28-19-23-30(24-20-28)35-26-16-14-12-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMHEFPNHRGGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404432
Record name 4,4'-Dinonyloxyazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25729-13-9
Record name 4,4'-Dinonyloxyazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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